Methyl 2-acetyl-4-bromo-5-fluorobenzoate

Description

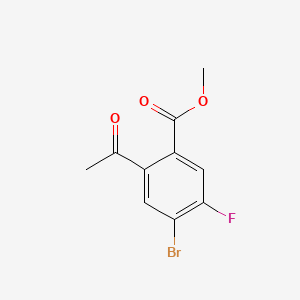

Methyl 2-acetyl-4-bromo-5-fluorobenzoate is a substituted benzoate ester characterized by a methyl ester group, an acetyl (COCH₃) substituent at position 2, bromine at position 4, and fluorine at position 5 on the benzene ring (Figure 1). Its molecular formula is C₁₀H₈BrFO₃, with a molar mass of 274.91 g/mol. The compound’s structure combines electron-withdrawing groups (acetyl, bromine, fluorine) and a polar ester moiety, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H8BrFO3 |

|---|---|

Molecular Weight |

275.07 g/mol |

IUPAC Name |

methyl 2-acetyl-4-bromo-5-fluorobenzoate |

InChI |

InChI=1S/C10H8BrFO3/c1-5(13)6-3-8(11)9(12)4-7(6)10(14)15-2/h3-4H,1-2H3 |

InChI Key |

ZHRYJRCVCPCWPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1C(=O)OC)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-4-bromo-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-4-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

Scientific Research Applications

Methyl 2-acetyl-4-bromo-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-acetyl-4-bromo-5-fluorobenzoate involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Differences :

- Structure : This compound (C₉H₇Br₂FO₂, molar mass 325.96 g/mol) features a bromomethyl (–CH₂Br) group at position 2 and bromine at position 5, contrasting with the acetyl and bromine positions in the target compound .

- Reactivity : The bromomethyl group is a reactive site for nucleophilic substitution, whereas the acetyl group in the target compound may stabilize the ring via resonance, reducing electrophilic substitution rates.

Methyl Salicylate

Key Differences :

- Structure : Methyl salicylate (C₈H₈O₃, molar mass 152.15 g/mol) has a hydroxyl (–OH) group adjacent to the ester, enabling hydrogen bonding and intramolecular interactions absent in the target compound .

- Stability : The hydroxyl group in methyl salicylate accelerates ester hydrolysis under acidic/basic conditions, whereas the acetyl and halogen substituents in the target compound likely retard hydrolysis due to electron withdrawal.

Ethyl 4-Methylbenzenesulfonate

Key Differences :

- Structure : Ethyl 4-methylbenzenesulfonate (C₉H₁₂O₃S, molar mass 200.25 g/mol) contains a sulfonate (–SO₃) group, which is strongly electron-withdrawing, compared to the acetyl group in the target compound .

- Reactivity : Sulfonate esters are more prone to solvolysis than benzoate esters, making them useful alkylating agents. The target compound’s ester group is likely less reactive due to steric hindrance from substituents.

Data Tables

Table 1. Molecular Properties Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 2-acetyl-4-bromo-5-fluorobenzoate | C₁₀H₈BrFO₃ | 274.91 | 2-COCH₃, 4-Br, 5-F |

| Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate | C₉H₇Br₂FO₂ | 325.96 | 2-CH₂Br, 5-Br, 4-F |

| Methyl salicylate | C₈H₈O₃ | 152.15 | 2-OH, 4-OCH₃ |

| Ethyl 4-methylbenzenesulfonate | C₉H₁₂O₃S | 200.25 | 4-SO₃C₂H₅ |

Table 2. Hypothetical Physicochemical Properties*

*Properties inferred from substituent effects and analogous data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.